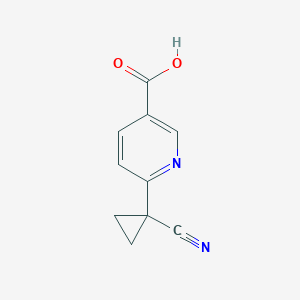

6-(1-Cyanocyclopropyl)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(1-Cyanocyclopropyl)nicotinic acid is a heterocyclic compound. It has a molecular weight of 188.19 and its IUPAC name is this compound . The compound’s InChI code is 1S/C10H8N2O2/c11-6-10(3-4-10)8-2-1-7(5-12-8)9(13)14/h1-2,5H,3-4H2,(H,13,14) .

Molecular Structure Analysis

The linear formula of this compound is C10H8N2O2 . The compound contains a cyanocyclopropyl group attached to the 6th position of a nicotinic acid molecule .Physical and Chemical Properties Analysis

This compound has a molecular weight of 188.19 . Its physical form and storage temperature are not specified .Wissenschaftliche Forschungsanwendungen

G Protein-Coupled Receptor Activation

6-(1-Cyanocyclopropyl)nicotinic acid, a derivative of nicotinic acid, is involved in activating G protein-coupled receptors in adipocytes and spleen, as demonstrated by its stimulation of guanosine 5'-(gamma-[(35)S]-thio)triphosphate binding. This activity suggests a specific mechanism through which nicotinic acid derivatives may modulate lipid metabolism and indicates the presence of a distinct receptor engaged by nicotinic acid and its derivatives (Lorenzen et al., 2001).

Anti-Lipolytic Effect Mediation

Nicotinic acid and its derivatives, including potentially this compound, mediate anti-lipolytic effects in adipose tissue, primarily through the inhibition of hormone-sensitive triglyceride lipase. This action results in a decrease in lipolysis, with G protein-coupled receptors such as PUMA-G and HM74 playing a central role in this process (Tunaru et al., 2003).

Vasorelaxation and Antioxidation Properties

Research on thionicotinic acid derivatives, related to nicotinic acid and its cyclopropyl derivative, has shown potential vasorelaxant and antioxidative properties. These compounds may provide a basis for the development of new therapeutics targeting cardiovascular diseases, highlighting the versatility of nicotinic acid derivatives in scientific research (Prachayasittikul et al., 2010).

Enhancement of Nicotinic Acid Production

Advancements in the enzymatic conversion of precursors to nicotinic acid indicate the potential for more efficient and environmentally friendly production processes. This is particularly relevant for derivatives like this compound, where optimized production methods could facilitate research and application in various industrial sectors (Kumar et al., 2008).

Selective Toxicity in Neonicotinoids

The structural and functional insights into nicotinic acid derivatives have contributed to understanding the selective action of neonicotinoids, a class of insecticides. This research underscores the importance of specific chemical modifications, such as the cyanocyclopropyl group, in achieving desired biological activities with minimal off-target effects (Tomizawa & Casida, 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-(1-cyanocyclopropyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-6-10(3-4-10)8-2-1-7(5-12-8)9(13)14/h1-2,5H,3-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTIWIZQZQPCLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=NC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2674943.png)

![{[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2674946.png)

![N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2674951.png)

![Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2674954.png)